molecular formula C8H8IN3O B146447 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide CAS No. 35013-90-2

2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide

Cat. No. B146447
CAS RN: 35013-90-2
M. Wt: 289.07 g/mol
InChI Key: GJLIKEXLHKULBP-UHFFFAOYSA-N
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Description

2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide, also known as HMAI, is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. HMAI is a cationic compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.

Mechanism Of Action

The exact mechanism of action of 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide has been shown to induce apoptosis in cancer cells, which is a process that leads to the programmed death of the cell.

Biochemical And Physiological Effects

2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide has been shown to have anti-inflammatory and anti-oxidant properties. Additionally, 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide in lab experiments is its potent anti-cancer activity. Additionally, 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide has been shown to have a range of other biochemical and physiological effects, making it a versatile compound for use in a variety of research applications. However, one limitation of using 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways or processes.

Future Directions

There are a number of potential future directions for research involving 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide. One promising area is the development of 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide-based therapies for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide, which could lead to the development of more targeted and effective therapies. Finally, research is needed to determine the safety and efficacy of 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide in humans, which will be essential for its eventual use in clinical settings.

Synthesis Methods

2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide can be synthesized using a variety of methods, including reaction of 1-methyl-4-pyridinamine with ethyl cyanoacetate, followed by treatment with hydroxylamine hydrochloride and iodine. Another method involves the reaction of 1-methyl-4-pyridinamine with ethyl cyanoacetate, followed by treatment with hydroxylamine hydrochloride and iodine.

Scientific Research Applications

2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide has been shown to have a variety of applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide has been shown to have potent anti-cancer activity, and has been shown to induce apoptosis in cancer cells. Additionally, 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of a range of diseases.

properties

IUPAC Name

2-hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O.HI/c1-11-4-2-7(3-5-11)8(6-9)10-12;/h2-5H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLIKEXLHKULBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C(=NO)C#N.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide

CAS RN

35013-90-2
Record name Pyridinium, 4-[cyano(hydroxyimino)methyl]-1-methyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35013-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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